C32-O-(1-Methyl-indol-5-YL) 18-hydroxy-ascomycin
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Overview
Description
Chemical Reactions Analysis
L-709,587 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
L-709,587 has been explored for various scientific research applications, including:
Chemistry: Used as a probe in chemical reactions to study the behavior of macrolide lactams.
Biology: Investigated for its potential effects on biological systems, particularly in the modulation of protein functions.
Medicine: Studied for its potential therapeutic applications, including its role as an experimental drug candidate.
Industry: Potential applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of L-709,587 involves its interaction with specific molecular targets. One known target is the peptidyl-prolyl cis-trans isomerase FKBP1A, which plays a role in protein folding and function . The compound’s effects are mediated through its binding to this enzyme, leading to alterations in protein conformation and activity .
Comparison with Similar Compounds
L-709,587 is unique among macrolide lactams due to its specific structure and pharmacological properties. Similar compounds include other macrolide lactams and cyclic polyketides, such as:
Tacrolimus: Another macrolide lactam with immunosuppressive properties.
Rapamycin: A macrolide lactam known for its role in inhibiting the mammalian target of rapamycin (mTOR) pathway.
Sirolimus: Similar to rapamycin, used for its immunosuppressive and antiproliferative effects.
Properties
Molecular Formula |
C52H76N2O13 |
---|---|
Molecular Weight |
937.2 g/mol |
IUPAC Name |
(1R,9S,12S,13R,14S,17R,18E,20S,21R,23S,24R,25S,27R)-17-ethyl-1,14,20-trihydroxy-23,25-dimethoxy-12-[(E)-1-[(1R,3R,4R)-3-methoxy-4-(1-methylindol-5-yl)oxycyclohexyl]prop-1-en-2-yl]-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C52H76N2O13/c1-11-35-23-29(2)46(57)30(3)24-44(63-9)48-45(64-10)25-32(5)52(61,67-48)49(58)50(59)54-20-13-12-14-39(54)51(60)66-47(33(6)40(55)28-41(35)56)31(4)22-34-15-18-42(43(26-34)62-8)65-37-16-17-38-36(27-37)19-21-53(38)7/h16-17,19,21-23,27,30,32-35,39-40,42-48,55,57,61H,11-15,18,20,24-26,28H2,1-10H3/b29-23+,31-22+/t30-,32-,33-,34+,35-,39+,40+,42-,43-,44+,45+,46-,47-,48-,52-/m1/s1 |
InChI Key |
APSPCHLQXFEUHG-CPBVNLROSA-N |
Isomeric SMILES |
CC[C@@H]1/C=C(/[C@H]([C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)OC5=CC6=C(C=C5)N(C=C6)C)/C)O)C)OC)OC)C)O)\C |
Canonical SMILES |
CCC1C=C(C(C(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)OC5=CC6=C(C=C5)N(C=C6)C)C)O)C)OC)OC)C)O)C |
Origin of Product |
United States |
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